molecular formula C13H19NOS B296771 3-[(4-methylphenyl)sulfanyl]-N-(propan-2-yl)propanamide

3-[(4-methylphenyl)sulfanyl]-N-(propan-2-yl)propanamide

Cat. No. B296771
M. Wt: 237.36 g/mol
InChI Key: SMXRQSOIKWFTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylphenyl)sulfanyl]-N-(propan-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPSP and is a member of the sulfonamide class of compounds. MPSP has been found to exhibit a wide range of biochemical and physiological effects that make it an attractive target for further research.

Mechanism of Action

The mechanism of action of MPSP is not fully understood. However, it is believed that MPSP exerts its anti-cancer activity through the inhibition of key enzymes involved in cancer cell growth and proliferation. Additionally, MPSP has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPSP has been found to exhibit a wide range of biochemical and physiological effects. These effects include the inhibition of key enzymes involved in cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis, or the formation of new blood vessels that are necessary for tumor growth. Additionally, MPSP has been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPSP for lab experiments is its well-established synthesis method. This allows for the easy and reliable production of the compound for use in experiments. Additionally, MPSP has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one limitation of MPSP is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.

Future Directions

There are numerous future directions for research on MPSP. One potential area of research is the development of novel derivatives of MPSP with improved anti-cancer activity. Additionally, further studies are needed to fully elucidate the mechanism of action of MPSP and its effects on cancer cells. Another potential area of research is the development of MPSP-based drug delivery systems for targeted cancer therapy. Overall, MPSP is a promising compound with significant potential for further research and development.

Synthesis Methods

The synthesis of MPSP can be achieved through a multi-step process that involves the reaction of 4-methylthiophenol with isobutyryl chloride in the presence of a base. The resulting intermediate is then reacted with isopropylamine to yield the final product, MPSP. The synthesis method for MPSP is well-established and has been used in numerous studies.

Scientific Research Applications

MPSP has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of MPSP is in the treatment of cancer. MPSP has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines. This activity is believed to be due to the ability of MPSP to inhibit the growth and proliferation of cancer cells.

properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H19NOS/c1-10(2)14-13(15)8-9-16-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI Key

SMXRQSOIKWFTIQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCC(=O)NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC(C)C

Origin of Product

United States

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